6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide: is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, particularly their ability to interact with DNA and proteins . The compound’s structure includes a fused heterocyclic system, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves multi-step protocols. One common method starts with isatin or its derivatives, which undergoes a series of reactions including nucleophilic substitution and cyclization . For instance, the synthesis of 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo(2,3-b)quinoxaline derivatives involves the reaction of isatin with various anilines under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, particularly at the bromine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide or various amines are employed under conditions that favor nucleophilic attack.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives is DNA intercalation. This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription . This mechanism is particularly relevant for their anticancer and antiviral activities, as it can lead to cell death or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- NCA0424
- B-220
- 9-OH-B-220
These compounds share the indoloquinoxaline core structure and exhibit similar DNA intercalation properties .
Uniqueness
What sets 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide apart is its specific substitution pattern, which can influence its binding affinity and specificity for DNA and proteins. This unique structure may result in distinct pharmacological profiles and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
109322-18-1 |
---|---|
Molekularformel |
C24H19BrN6O2S |
Molekulargewicht |
535.4 g/mol |
IUPAC-Name |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H19BrN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-11-6-14(25)12-17(20)22-23(31)28-19-5-3-2-4-18(19)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34) |
InChI-Schlüssel |
JVDIVNKQDVATJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.